4-Isothiocyanatophenyl (4-chlorophenyl)carbamate
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Overview
Description
4-Isothiocyanatophenyl (4-chlorophenyl)carbamate is an organic compound that features both isothiocyanate and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl (4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isothiocyanate with phenyl carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include dithiocarbamate salts, lead nitrate, and tosyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatophenyl (4-chlorophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates.
Scientific Research Applications
4-Isothiocyanatophenyl (4-chlorophenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiocyanate and carbamate derivatives, such as:
- 4-Nitrophenylchloroformate
- 4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates .
Uniqueness
4-Isothiocyanatophenyl (4-chlorophenyl)carbamate is unique due to its combination of isothiocyanate and carbamate functional groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
62097-88-5 |
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Molecular Formula |
C14H9ClN2O2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H9ClN2O2S/c15-10-1-3-12(4-2-10)17-14(18)19-13-7-5-11(6-8-13)16-9-20/h1-8H,(H,17,18) |
InChI Key |
YKQAQLFMYQUKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)N=C=S)Cl |
Origin of Product |
United States |
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